![molecular formula C14H14N2O4S B7705904 2-[4-(Phenylsulfamoyl)phenoxy]acetamide CAS No. 915869-57-7](/img/structure/B7705904.png)
2-[4-(Phenylsulfamoyl)phenoxy]acetamide
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Overview
Description
“2-[4-(Phenylsulfamoyl)phenoxy]acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations due to their potential as therapeutic candidates .
Synthesis Analysis
The synthesis of phenoxy acetamide and its derivatives involves various chemical techniques and computational chemistry applications . The aim is to design and develop new pharmaceutical compounds .Molecular Structure Analysis
The molecular structure of “2-[4-(Phenylsulfamoyl)phenoxy]acetamide” is based on molecular interactions with triggered functional groups or specific physicochemical properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-[4-(Phenylsulfamoyl)phenoxy]acetamide” are part of the broader field of medicinal chemistry, which includes the effects of synthetic, semi-synthetic, and natural biologically active substances .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(Phenylsulfamoyl)phenoxy]acetamide” are determined by its molecular structure and the functional groups it contains .Scientific Research Applications
Anticancer Properties
Phenoxy acetamide derivatives have been investigated for their antitumor effects. Notably, compounds like N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide and N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide exhibit remarkable activity against various human cancer cell lines . Further studies explore their mechanisms of action and potential clinical applications.
Future Directions
properties
IUPAC Name |
2-[4-(phenylsulfamoyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c15-14(17)10-20-12-6-8-13(9-7-12)21(18,19)16-11-4-2-1-3-5-11/h1-9,16H,10H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKHYCTWIPPISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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